molecular formula C12H8BrCl2NO2S B2958103 4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide CAS No. 349404-66-6

4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide

Cat. No.: B2958103
CAS No.: 349404-66-6
M. Wt: 381.07
InChI Key: MLPNOVLGSFRBDF-UHFFFAOYSA-N
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Description

4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H8BrCl2NO2S It is a sulfonamide derivative, characterized by the presence of bromine, chlorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3,5-dichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation at controlled temperatures.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the bromine and chlorine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3,5-dichlorophenyl)benzamide
  • 3-bromo-N-(3,5-dichlorophenyl)benzamide
  • 4-bromo-N-(3,5-dichlorophenyl)benzenesulfonyl chloride

Uniqueness

4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and binding affinity in various chemical and biological contexts. The sulfonamide group also imparts distinct physicochemical properties, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrCl2NO2S/c13-8-1-3-12(4-2-8)19(17,18)16-11-6-9(14)5-10(15)7-11/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPNOVLGSFRBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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